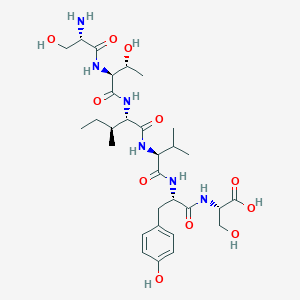

L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine

Description

Properties

CAS No. |

648424-18-4 |

|---|---|

Molecular Formula |

C30H48N6O11 |

Molecular Weight |

668.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C30H48N6O11/c1-6-15(4)23(35-29(45)24(16(5)39)36-25(41)19(31)12-37)28(44)34-22(14(2)3)27(43)32-20(11-17-7-9-18(40)10-8-17)26(42)33-21(13-38)30(46)47/h7-10,14-16,19-24,37-40H,6,11-13,31H2,1-5H3,(H,32,43)(H,33,42)(H,34,44)(H,35,45)(H,36,41)(H,46,47)/t15-,16+,19-,20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

SCHSNTIMIUZUKG-SVRNMFNJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The SPPS method involves several key steps:

Resin Preparation : A solid support (resin) is functionalized to allow for the attachment of the first amino acid.

Amino Acid Coupling : Each amino acid is added sequentially to the growing chain. The coupling reaction typically requires activating agents such as DIC (diisopropylcarbodiimide) or HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of peptide bonds.

Deprotection Steps : Protecting groups on the amino acids must be removed after each coupling step to allow for the next amino acid to bond effectively. Common protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl).

Cleavage from Resin : Once the peptide chain is fully assembled, it is cleaved from the resin using appropriate cleavage reagents, often involving trifluoroacetic acid (TFA).

Reagents and Conditions

The choice of reagents and conditions is crucial for achieving high purity and yield during synthesis. The specific conditions for each amino acid must be optimized to ensure successful coupling while minimizing side reactions.

| Reagent | Function | Example |

|---|---|---|

| Activating Agents | Facilitate peptide bond formation | DIC, HBTU |

| Protecting Groups | Prevent unwanted reactions | Fmoc, Boc |

| Cleavage Reagents | Remove peptide from resin | TFA |

Chemical Reactions and Stability

This compound can undergo various chemical reactions:

The peptide exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.

Biological Activities and Applications

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, influencing their activity and leading to various biological effects. This peptide has several scientific applications due to its potential biological activities, including:

- Modulating signaling pathways

- Influencing enzyme activities

- Contributing to metabolic processes

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl-containing residues (serine, threonine, tyrosine) are primary sites for oxidative modifications:

-

Tyrosine Oxidation : Tyrosine undergoes oxidation to form dityrosine crosslinks under oxidative stress. Hydrogen peroxide (H₂O₂) or enzymatic catalysts (e.g., peroxidases) facilitate this reaction, generating stable covalent bonds between aromatic rings.

-

Serine/Threonine Oxidation : Hydroxyl groups on serine and threonine may oxidize to aldehydes or ketones under strong oxidizing conditions, though this is less common in physiological settings.

Key Reagents and Conditions

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Tyrosine crosslinking | 10 mM H₂O₂ | pH 7.4, 37°C | Dityrosine adducts |

| Side-chain oxidation | Metal-catalyzed oxidants | Alkaline pH, 25–50°C | Carbonyl derivatives |

Reduction Reactions

Disulfide bonds are absent in this peptide, but reduction can affect labile functional groups:

-

Reduction of Carbonyl Groups : Sodium borohydride (NaBH₄) reduces oxidized aldehyde/ketone groups to alcohols, regenerating hydroxylated residues.

Key Reagents and Conditions

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Carbonyl reduction | 0.1 M NaBH₄ | Neutral pH, 4°C | Secondary alcohols |

Hydrolysis and Degradation

Peptide bonds and hydroxyl groups are susceptible to hydrolysis under extreme conditions:

-

Acidic Hydrolysis : Cleaves peptide bonds at aspartyl-isoleucyl or tyrosyl-serine linkages (e.g., 6 M HCl, 110°C).

-

Enzymatic Hydrolysis : Proteases (e.g., trypsin, chymotrypsin) target specific residues, though the peptide’s compact structure may limit accessibility.

Stability Profile

| Condition | Stability Outcome | Half-Life |

|---|---|---|

| pH 2–3 (acidic) | Partial backbone cleavage | <24 hours |

| pH 7.4 (physiological) | Stable | >7 days |

| 95°C (aqueous) | Aggregation/precipitation | <1 hour |

Enzymatic Interactions

The peptide’s threonyl and seryl residues are substrates for proofreading enzymes:

-

Threonyl-tRNA Synthetase (ThrRS) : The editing domain hydrolyzes mischarged L-seryl-tRNAThr, ensuring translational fidelity. Structural studies reveal steric exclusion of serine’s smaller side chain in ThrRS’s active site .

-

Serine Racemase : Converts L-serine to D-serine in neuronal cells, though this enzyme’s activity on peptide-bound serine remains uncharacterized .

Synthetic Modifications

During solid-phase synthesis (SPPS), reactive side chains require protection:

-

Coupling Reactions : HBTU (benzotriazole-based reagent) activates carboxyl groups for amino acid addition.

-

Deprotection : Trifluoroacetic acid (TFA) removes tert-butyloxycarbonyl (Boc) groups post-synthesis.

SPPS Optimization Table

| Step | Reagents | Yield Optimization |

|---|---|---|

| Coupling | HBTU, DIEA | >95% per residue |

| Deprotection | 20% TFA in DCM | Complete removal |

Structural Influences on Reactivity

The peptide’s conformation impacts reaction kinetics:

-

Hydrophobic Core : Isoleucine and valine residues shield tyrosine from solvent, slowing oxidation.

-

Hydrogen Bonding : Serine and threonine hydroxyls stabilize tertiary structure, reducing hydrolysis rates.

Scientific Research Applications

Neurological Research Applications

L-serine, a component of the peptide, has been extensively studied for its neuroprotective properties and implications in neurological disorders. Its role as a precursor to D-serine, which acts as a co-agonist at NMDA receptors, is crucial for neuronal communication and synaptic plasticity.

Treatment of Neurological Disorders

Recent clinical trials have highlighted the efficacy of L-serine in treating conditions such as:

- GRINpathies : A clinical trial demonstrated that L-serine supplementation improved cognitive and motor functions in children with GRIN2B mutations, which affect glutamate receptor function. The trial indicated significant reductions in hyperactivity and epileptic seizures among participants .

- Alzheimer's Disease : Studies have shown that L-serine may reduce neurofibrillary tangles and amyloid-beta production, suggesting potential benefits in Alzheimer's disease models .

- Multiple Sclerosis : L-serine has been investigated for its anti-inflammatory effects, which could be beneficial in managing multiple sclerosis by modulating glial cell activity and reducing neuroinflammation .

Therapeutic Potential

The therapeutic potential of L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine extends beyond neurological applications:

Nutraceutical Uses

L-serine is often used as a nutraceutical, particularly in pediatric medicine, due to its safety profile and neuroprotective effects. It is utilized to support brain health and cognitive function in various populations .

Biochemical Studies

In biochemical research, the peptide's structure allows for investigations into protein synthesis and cellular signaling pathways. The unique sequence of amino acids can be utilized to study:

- Protein Folding : Understanding how peptides like this compound fold can provide insights into protein misfolding diseases.

- Enzyme Interactions : The interactions between this peptide and various enzymes can elucidate mechanisms of action in metabolic pathways .

Case Studies

Several case studies have documented the applications of this compound:

Clinical Trial on GRINpathies

A notable case study involved a clinical trial with 24 children suffering from GRINpathies. The study found that oral L-serine supplementation led to improvements in cognitive performance and motor skills, supporting its therapeutic use .

Neuroprotective Effects Post-Injury

Research has shown that L-serine can mitigate neuroinflammation following traumatic brain injuries, highlighting its potential as a protective agent in acute neurological events .

Summary Table of Applications

| Application Area | Specific Use Cases | Findings/Outcomes |

|---|---|---|

| Neurological Disorders | Treatment for GRINpathies | Improved cognitive/motor functions; reduced seizures |

| Alzheimer's Disease | Reduction of amyloid-beta production | Attenuated neurofibrillary tangles |

| Multiple Sclerosis | Anti-inflammatory effects | Modulation of glial cell activity |

| Nutraceutical | Support for pediatric brain health | Safe supplementation with neuroprotective benefits |

| Biochemical Research | Study of protein folding and enzyme interactions | Insights into metabolic pathways |

Mechanism of Action

The mechanism of action of L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various cellular pathways, leading to biological effects. For instance, peptides can bind to receptors on cell surfaces, triggering intracellular signaling cascades.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]

- CAS No.: 648424-18-4

- Molecular Formula : C₃₀H₄₈N₆O₁₁

- Molecular Weight : 668.74 g/mol

- InChIKey : SCHSNTIMIUZUKG-SVRNMFNJSA-N

Physicochemical Properties :

- Hydrogen Bond Donors/Acceptors: 11 donors, 12 acceptors .

- Rotatable Bonds : 19, indicating moderate conformational flexibility .

- Hydrophobicity (XlogP) : -5.6, suggesting high hydrophilicity .

- Topological Polar Surface Area (TPSA) : 290 Ų, reflecting strong solubility in polar solvents .

Structural Features: A hexapeptide with alternating polar (serine, threonine, tyrosine) and hydrophobic (isoleucine, valine) residues.

Comparison with Structurally Similar Compounds

N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide

- CAS No.: Not explicitly provided (referenced in –3).

- Key Differences: Safety Profile: Classified as harmful if swallowed (H302), skin irritant (H315), and eye irritant (H319) . Structural Complexity: Contains methionine (prone to oxidation) and tryptophan (UV-active), unlike the target compound.

L-Tyrosine,L-methionyl-L-seryl-L-tryptophyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-glutaminylglycyl-L-valyl-L-valyl-L-leucyl-L-threonyl-L-alanyl- (CAS 655234-58-5)

L-Serine, L-threonyl-L-tyrosylglycyl-L-methionyl-L-arginyl-L-valyl- (CAS 477736-49-5)

- Molecular Formula : C₃₄H₅₆N₁₀O₁₁S

- Key Differences :

Tabulated Comparison of Key Properties

| Property | Target Compound | N-Acetyl...valinamide | CAS 655234-58-5 | CAS 477736-49-5 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 668.74 | ~1,600 (estimated) | 1,643 | 812.93 |

| Hydrogen Bond Donors | 11 | >15 (estimated) | 17 | 14 |

| XlogP | -5.6 | Likely lower (more polar) | Not reported | Not reported |

| Key Residues | Ser, Thr, Tyr | Met, Arg, Trp | Met, Leu, Gln | Met, Arg, Val |

| Safety Hazards | Not reported | H302, H315, H319 | Not reported | Not reported |

Research Findings and Implications

- Bioavailability : The target compound’s lower molecular weight and hydrophilic nature (XlogP -5.6) suggest better aqueous solubility than bulkier analogs like CAS 655234-58-5 .

- Stability : Absence of methionine or tryptophan in the target compound may reduce oxidative degradation risks compared to CAS 477736-49-5 and N-acetyl derivatives .

- Safety : While the target compound lacks explicit hazard data, N-acetyl...valinamide’s irritancy highlights the need for protective handling in analogous peptides .

Biological Activity

L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine is a complex peptide composed of multiple amino acids. Its biological activity is of significant interest in various fields, including pharmacology, biochemistry, and cellular biology. This article reviews the biological functions, mechanisms of action, and potential therapeutic applications of this peptide.

Overview of Biological Activity

1. Role in Cellular Metabolism:

L-serine, a key component of the peptide, is recognized for its crucial role in cellular metabolism. It serves as a precursor for the synthesis of purine nucleotides and plays a significant part in one-carbon metabolism, which is vital for DNA synthesis and repair. Research indicates that L-serine can modulate metabolic pathways associated with liver function, particularly in conditions like non-alcoholic fatty liver disease (NASH) .

2. Neuroprotective Effects:

L-serine has been implicated in neuroprotection and cognitive function. Studies suggest that it may influence neurotransmitter synthesis and support neuronal health. Altered serine levels have been associated with psychiatric disorders, highlighting its importance in brain development and function . The conversion of L-serine to D-serine is particularly relevant in the context of synaptic signaling and neuroprotection .

The biological activity of this compound involves several mechanisms:

- Enzyme Interaction: The peptide can bind to specific enzymes and receptors, influencing their activity. For example, it may affect serine racemase activity, which converts L-serine to D-serine, a critical modulator of NMDA receptors in the brain .

- Transport Mechanisms: Research on amino acid transporters indicates that L-threonine and L-serine share transport systems in E. coli, suggesting that similar mechanisms may be present in mammalian systems . These transporters are crucial for maintaining cellular levels of these amino acids.

Case Studies

1. Clinical Trials on Serine Supplementation:

A clinical trial investigating oral serine supplementation demonstrated significant reductions in hepatic fat content among participants with obesity-related liver disease. This study highlighted the potential of serine to modulate liver metabolism positively .

2. Neurodevelopmental Studies:

Research on animal models has shown that serine supplementation can improve cognitive functions and mitigate symptoms associated with neurodevelopmental disorders. The findings suggest that adequate serine levels are essential for optimal brain function during development .

Table 1: Summary of Biological Activities Associated with this compound

| Biological Activity | Description |

|---|---|

| Cellular Metabolism | Precursor for purines; involved in one-carbon metabolism |

| Neuroprotection | Supports neuronal health; influences neurotransmitter synthesis |

| Hepatic Function | Modulates metabolic pathways related to liver health |

| Transport Mechanisms | Interacts with amino acid transporters affecting uptake |

Research Findings

Recent studies have focused on the implications of serine metabolism in various diseases:

- Fatty Liver Disease: Supplementation with serine has shown promise in reducing fat accumulation in the liver, suggesting therapeutic potential for metabolic disorders .

- Neurological Disorders: Alterations in serine levels have been linked to conditions such as schizophrenia and autism spectrum disorders, emphasizing the need for further research into its role as a therapeutic agent .

Q & A

Basic Research Questions

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine to improve yield and purity?

- Methodology : Use SPPS with Fmoc/t-Bu protection strategies. Sequential coupling of amino acids should employ activators like HBTU or HATU in DMF. Monitor coupling efficiency via Kaiser tests. For challenging residues (e.g., threonine, tyrosine), extend reaction times or use double couplings. Purify the crude product via reversed-phase HPLC (C18 column, gradient: 0.1% TFA in water/acetonitrile) .

- Key Parameters :

- Hydrogen bond donors/acceptors : 11 and 12, respectively, influencing solubility and purification .

- XlogP : -5.6, indicating high hydrophilicity; optimize mobile phase polarity during HPLC .

Q. What analytical techniques are critical for characterizing the physicochemical properties of this peptide?

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) to verify the exact molecular mass (668.3381 g/mol) .

- Purity Assessment : Analytical HPLC (>95% purity) with UV detection at 214 nm (amide bond) and 280 nm (tyrosine absorbance) .

- Conformational Analysis : Circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) to study secondary structure .

Q. How should researchers handle and store this peptide to ensure stability?

- Handling : Use gloves and protective suits to avoid skin contact; work in a fume hood to minimize aerosol exposure .

- Storage : Lyophilize the peptide and store at -20°C in aliquots. Avoid repeated freeze-thaw cycles. For short-term use, store at 2–8°C in sterile buffers (pH 5–7) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this peptide (e.g., conflicting receptor-binding assays)?

- Approach :

Reproducibility : Validate assays under standardized conditions (buffer, temperature, cell lines).

Orthogonal Methods : Combine surface plasmon resonance (SPR) for binding kinetics with functional assays (e.g., cAMP modulation).

Batch Analysis : Compare activity across synthesis batches to rule out impurity effects .

Q. How can in vivo stability be assessed for therapeutic applications?

- Methodology :

- Pharmacokinetic Studies : Administer radiolabeled peptide (³H or ¹⁴C) in rodent models; measure plasma half-life via liquid scintillation counting.

- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., cleavage at valyl-tyrosyl bonds) .

- Considerations :

- Protease Sensitivity : The peptide’s 19 rotatable bonds and polar surface area (290 Ų) may increase susceptibility to enzymatic degradation .

Q. What computational tools are suitable for studying this peptide’s interaction with target proteins?

- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., GPCRs) using GROMACS or AMBER. Focus on tyrosine and threonine residues for hydrogen bonding.

- Docking Studies : Use AutoDock Vina to predict binding poses, incorporating flexibility in the valyl-isoleucyl region .

Q. How can researchers investigate the peptide’s role in signaling pathways with conflicting cellular response data?

- Experimental Design :

Knockdown/Overexpression : Use siRNA or CRISPR-Cas9 to modulate peptide expression in relevant cell lines.

Pathway-Specific Reporters : Employ luciferase-based assays (e.g., NF-κB or MAPK pathways).

Cross-Validation : Compare results across multiple cell types (e.g., HEK293 vs. primary macrophages) .

Methodological Troubleshooting

Q. Why might discrepancies arise in peptide solubility assessments, and how can they be mitigated?

- Causes : Variability in buffer composition (pH, ionic strength) or aggregation due to hydrophobic residues (isoleucine, valine).

- Solutions :

- Test solubility in buffers with additives (e.g., 5% DMSO, arginine).

- Use dynamic light scattering (DLS) to detect aggregates .

Q. How to address low yields during SPPS for this peptide?

- Optimization Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.